Fructose-leucine (mixture of diastereomers)
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Description
Fructose-leucine (F-L) is a mixture of two diastereomers, fructose and leucine, which have been studied extensively for their potential applications in scientific research. F-L is a unique compound, as it is composed of two different molecules that have distinct biochemical and physiological effects. F-L is a potentially powerful tool in the laboratory, as it can be used to study a variety of biological processes.
Scientific Research Applications
Reactivity and Oxidative Potential : Fructose and glucose's reactions with Leu- and Met-enkephalin (amino acid sequences) result in Heyns compounds and sugar-peptide generated imidazolidinone diastereomers. Glucose showed higher reactivity than fructose in these reactions (Jakas & Horvat, 2006).
Cobalt Complexes with Fructose and Phenanthroline : Research shows that d-Fructose and 1,10-phenanthroline form complexes with Co(III). The study provides insights into the configurations and chemical shifts of these complexes (Moraga et al., 1995).
Maillard Reaction Products (MRPs) : Glucose−lysine and fructose−lysine MRPs were synthesized under various conditions, showing that the type of sugar and reaction conditions significantly influence the elementary composition and metal chelating affinity of MRPs (Wijewickreme et al., 1997).
Genotoxicity Studies : Heated sugar/amino acid mixtures, including fructose/lysine, were studied for genotoxicity. While significant mutagenicity was observed in vitro, these components did not induce genotoxicity in vivo in mice, suggesting different absorption and distribution mechanisms (Macgregor et al., 1989).
Enzymatic Synthesis of Fructo-oligosaccharides (FOS) : A study on the synthesis of FOS shows the impact of sucrose concentration on their composition. This research is significant both academically and industrially (Romano et al., 2016).
Volatile Components in Model Systems : The reaction of fructose with β-alanine produces various heterocyclic compounds, highlighting the potential for creating specific flavor profiles (Nishibori & Bernhard, 1993).
Synthesis of Carbohydrate-derived Spiroketals : Research into the one-pot synthesis of di-d-fructose dianhydrides presents a methodology involving acetal cleavage, glycosylation, and spiroketalization (Benito et al., 2004).
Glucose to Fructose Isomerization : Basic amino acids like arginine, lysine, and histidine were studied as catalysts for isomerizing glucose to fructose, showing significant potential for renewable resource applications (Yang et al., 2016).
properties
IUPAC Name |
(2R)-4-methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t7-,8-,9-,10+,12?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFBUGZJZNDPOS-OQQZPARHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747835 |
Source
|
Record name | (2R)-4-Methyl-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)pentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid | |
CAS RN |
34393-18-5 |
Source
|
Record name | (2R)-4-Methyl-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)pentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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